
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is a compound with significant interest in various scientific fields. This compound is known for its unique chemical structure, which combines the properties of butanedioic acid and guanidine derivatives. It has applications in chemistry, biology, medicine, and industry due to its versatile reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine typically involves the reaction of butanedioic acid with guanidine derivatives under controlled conditions. One common method includes the use of a condensation reaction where butanedioic acid is reacted with 1,1-dimethylguanidine in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through recrystallization or chromatography to obtain the desired product with high purity. The choice of solvents, catalysts, and reaction conditions are critical factors in the industrial synthesis to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert it into reduced forms, often involving hydrogenation.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction pathway and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or carboxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers, resins, and other industrial chemicals due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives and butanedioic acid derivatives, such as:
Butenoic acid: A mono carboxylic acid with similar structural features.
Dimethyl butanedioate: A dimethyl ester of butanedioic acid with comparable reactivity.
Uniqueness
Butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine is unique due to its combined properties of butanedioic acid and guanidine, offering a distinct set of chemical and biological activities
Properties
CAS No. |
399567-24-9 |
|---|---|
Molecular Formula |
C8H17N5O4 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
butanedioic acid;3-(diaminomethylidene)-1,1-dimethylguanidine |
InChI |
InChI=1S/C4H11N5.C4H6O4/c1-9(2)4(7)8-3(5)6;5-3(6)1-2-4(7)8/h1-2H3,(H5,5,6,7,8);1-2H2,(H,5,6)(H,7,8) |
InChI Key |
UFKWZZBTOYMVIC-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)N=C(N)N.C(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


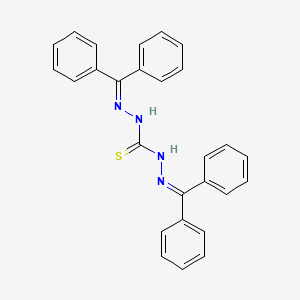
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-bromo-6-nitrophenol](/img/structure/B14259487.png)
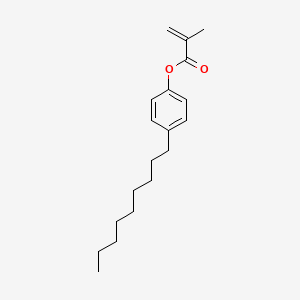
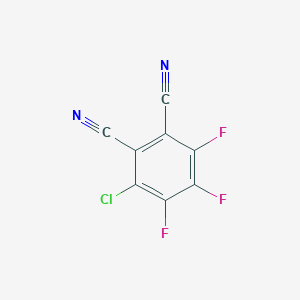
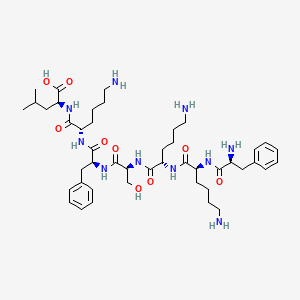
![Cyclopentanone, 2-[(R)-hydroxy(4-nitrophenyl)methyl]-, (2R)-](/img/structure/B14259526.png)
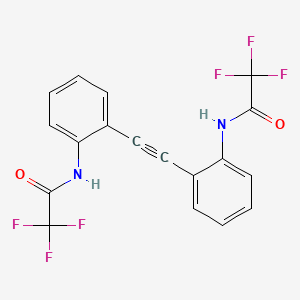
![1,3,3-Trimethyl-2-(naphtho[1,2-d][1,3]oxazol-2-yl)-2,3-dihydro-1H-indol-2-ol](/img/structure/B14259534.png)
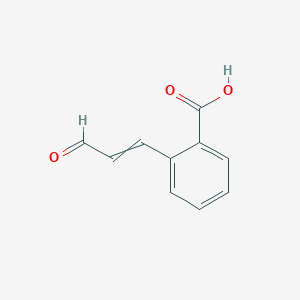
![Dichlorobis[(3S)-3,7-dimethyloctyl]silane](/img/structure/B14259548.png)
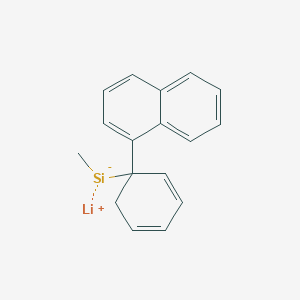


![Cyclohexanol, 1-[(3,5-dimethoxyphenyl)methyl]-](/img/structure/B14259576.png)
